molecular formula C24H29N3O5S B11165263 1-(4-ethoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11165263
M. Wt: 471.6 g/mol
InChI Key: IJABYCOZWQGHDZ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrolidine ring, a piperidine sulfonyl group, and an ethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethoxyphenyl group, and the attachment of the piperidine sulfonyl group. Common reagents used in these reactions include ethyl bromide, piperidine, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
  • 1-(4-ethoxyphenyl)-5-oxo-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Uniqueness

1-(4-ethoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C24H29N3O5S/c1-2-32-21-10-8-20(9-11-21)27-17-18(16-23(27)28)24(29)25-19-6-12-22(13-7-19)33(30,31)26-14-4-3-5-15-26/h6-13,18H,2-5,14-17H2,1H3,(H,25,29)

InChI Key

IJABYCOZWQGHDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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